molecular formula C14H10ClFO2 B1323941 3-Chloro-4-fluoro-3'-methoxybenzophenone CAS No. 750633-77-3

3-Chloro-4-fluoro-3'-methoxybenzophenone

Cat. No.: B1323941
CAS No.: 750633-77-3
M. Wt: 264.68 g/mol
InChI Key: OQNCHFCLGOLKMF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-fluorobenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

3-chloro-4-fluorobenzoyl chloride+3-methoxybenzeneAlCl33-Chloro-4-fluoro-3’-methoxybenzophenone\text{3-chloro-4-fluorobenzoyl chloride} + \text{3-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{3-Chloro-4-fluoro-3'-methoxybenzophenone} 3-chloro-4-fluorobenzoyl chloride+3-methoxybenzeneAlCl3​​3-Chloro-4-fluoro-3’-methoxybenzophenone

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-fluoro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of benzophenone carboxylic acids.

    Reduction: Formation of benzophenone alcohols.

Scientific Research Applications

3-Chloro-4-fluoro-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-3’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A related compound with similar substituents but different functional groups.

    4-Chloro-3’-methoxybenzophenone: Lacks the fluoro substituent.

    3-Chloro-4-fluoroiodobenzene: Contains an iodine substituent instead of a methoxy group.

Uniqueness

3-Chloro-4-fluoro-3’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-13(16)12(15)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNCHFCLGOLKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641483
Record name (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-77-3
Record name (3-Chloro-4-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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